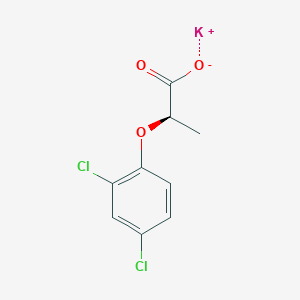
Dichlorprop-P-potassium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorprop-P-potassium, also known as this compound, is a useful research compound. Its molecular formula is C9H7Cl2KO3 and its molecular weight is 273.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Mode of Action
Dichlorprop-P-potassium operates as a selective systemic herbicide. It mimics natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants. This results in characteristic symptoms such as stem and leaf malformations, ultimately causing plant death. The herbicide is absorbed through leaves and translocates to roots, making it effective against a wide range of broadleaf weeds while sparing grasses.
Agricultural Applications
DCPP-K is extensively used in agricultural settings, particularly in:
- Cereal Crops : Effective in controlling weeds in wheat and barley fields.
- Grasslands : Used for maintaining pasture quality by reducing weed competition.
- Non-Crop Areas : Applied in industrial sites, railways, and roadsides for weed management.
The herbicide's selective nature allows it to target specific weed species without harming the crops it is applied to, making it an essential tool for farmers.
3.1. Ecotoxicology
Research indicates that DCPP-K has a low toxicity profile for non-target organisms when used according to recommended practices. Key findings include:
- Aquatic Toxicity : DCPP-K exhibits low toxicity to fish and aquatic invertebrates, with LC50 values indicating minimal risk to aquatic ecosystems.
- Soil Microorganisms : Studies suggest that DCPP-K does not significantly affect soil microbial communities, supporting its use in sustainable agriculture.
3.2. Residue Management
Monitoring studies have shown that residues of DCPP-K in soil and water decrease rapidly due to its degradation by microbial activity and environmental factors. This rapid breakdown reduces the risk of long-term environmental contamination.
4.1. Toxicological Profile
Toxicological assessments have been conducted to evaluate the safety of DCPP-K for human exposure. Key findings include:
- Acute Toxicity : DCPP-K has low acute toxicity (LD50 >2000 mg/kg) when administered orally to rats, indicating a favorable safety profile.
- Chronic Exposure : Long-term studies in animals have not demonstrated carcinogenic effects or reproductive toxicity at relevant exposure levels.
4.2. Regulatory Status
DCPP-K is approved for use in several countries, with regulatory bodies such as the European Food Safety Authority (EFSA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) providing guidelines on safe usage practices.
5.1. Efficacy in Cereal Crops
A study conducted on wheat fields demonstrated that DCPP-K effectively controlled common broadleaf weeds such as Chenopodium album and Brassica napus. The application resulted in a significant increase in crop yield compared to untreated plots.
| Crop Type | Weed Species Controlled | Yield Increase (%) |
|---|---|---|
| Wheat | Chenopodium album | 25% |
| Barley | Brassica napus | 30% |
5.2. Environmental Monitoring
In a multi-year study assessing the environmental impact of DCPP-K on grasslands, researchers found no significant adverse effects on local biodiversity or soil health, reinforcing its position as an environmentally friendly herbicide option.
属性
CAS 编号 |
113963-87-4 |
|---|---|
分子式 |
C9H7Cl2KO3 |
分子量 |
273.15 g/mol |
IUPAC 名称 |
potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |
InChI 键 |
SIVJKMBJGCUUNS-NUBCRITNSA-M |
SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
手性 SMILES |
C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
规范 SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
Key on ui other cas no. |
113963-87-4 |
Pictograms |
Corrosive; Irritant |
同义词 |
potassium 2-(2,4-dichlorophenoxy)-(R)-propionate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















